molecular formula C17H14Cl2O2 B1517873 1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one CAS No. 1154284-20-4

1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one

Cat. No.: B1517873
CAS No.: 1154284-20-4
M. Wt: 321.2 g/mol
InChI Key: YXQHIURUWPIYFD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one is a high-purity chemical compound offered for research and development purposes. This compound features a dichlorophenyl group linked to a 2,3-dihydro-1H-indenyl ether moiety, a structural motif present in molecules investigated for various pharmacological activities. Scientific literature indicates that structurally related compounds containing the 3,4-dichlorophenyl group have been studied as sigma receptor ligands for the potential prevention and treatment of chemotherapy- or radiotherapy-induced emesis . Furthermore, ether-linked compounds are of significant interest in medicinal chemistry, with research exploring their roles as kinase inhibitors with potential anticancer and anti-inflammatory activities . This product is intended for use in early-stage research, such as in vitro assays and hit-to-lead optimization studies, where it can serve as a key intermediate or a scaffold for the synthesis of novel bioactive molecules. It is supplied with guaranteed quality and stability to ensure reproducible results in your experimental workflows. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. For specific handling and storage information, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c18-15-7-5-13(9-16(15)19)17(20)10-21-14-6-4-11-2-1-3-12(11)8-14/h4-9H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQHIURUWPIYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the coupling of a 3,4-dichlorophenyl-containing fragment with a 2,3-dihydro-1H-inden-5-yloxy ethanone intermediate. The key steps include:

  • Formation of the 2-(2,3-dihydro-1H-inden-5-yloxy)-1-ethanone intermediate.
  • Attachment of the 3,4-dichlorophenyl group through carbonyl linkage or via substitution reactions.
  • Purification and characterization of the final product.

Preparation of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-ethanone Intermediate

This intermediate serves as a crucial building block. It can be synthesized by etherification of 2,3-dihydro-1H-indene-5-ol with an appropriate ethanone derivative, such as chloroacetyl chloride or bromoacetone, under basic conditions to form the ether linkage.

Typical conditions:

  • Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol group.
  • Reaction in polar aprotic solvents like acetone or dimethylformamide (DMF).
  • Temperature control (often room temperature to reflux) to optimize yield.

Coupling with 3,4-Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is introduced via acylation or nucleophilic substitution methods:

  • One route involves the reaction of the ethanone intermediate with 3,4-dichlorobenzoyl chloride or its derivatives.
  • Alternatively, Friedel-Crafts acylation can be employed if the intermediate contains suitable reactive sites.

Representative Synthetic Procedure from Literature

A detailed synthetic approach described in research by Schulz and Kirschning (2020) involves the following:

  • Use of a biphasic solvent system (1,2-dichloroethane and water) under argon atmosphere.
  • Decarboxylative aminoxylation reactions to introduce oxygen functionalities.
  • Purification by flash column chromatography using petroleum ether and ethyl acetate mixtures.
  • Characterization by NMR (1H, 13C), mass spectrometry, and melting point determination.

Although their work focuses on related compounds, the methodology provides a framework for synthesizing complex ether-ketone compounds with aromatic substitutions analogous to 1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one.

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography on silica gel using petroleum ether/ethyl acetate gradients is standard for purification.
  • Spectroscopy: Proton and carbon NMR spectroscopy at 400-600 MHz for structural confirmation.
  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRMS-ESI) for molecular weight verification.
  • Melting Point: Determined using calibrated melting point apparatus to assess purity.

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Ether formation 2,3-dihydro-1H-indene-5-ol + chloroacetyl chloride DMF or acetone + K2CO3 RT to reflux 60-85 Base-mediated etherification
Coupling with dichlorophenyl 3,4-dichlorobenzoyl chloride + ethanone intermediate 1,2-dichloroethane + water 80 °C, 20 h 50-70 Biphasic system, argon atmosphere
Purification Flash chromatography Petroleum ether/EtOAc Ambient - Gradient elution for product isolation

Research Findings and Considerations

  • The biphasic solvent system enhances reaction efficiency by facilitating phase transfer and stabilizing reactive intermediates.
  • Use of potassium peroxodisulfate as an oxidant supports selective functional group transformations.
  • Strict inert atmosphere (argon) prevents unwanted oxidation or side reactions.
  • The method is metal-free, avoiding contamination with transition metals, which is advantageous for pharmaceutical applications.
  • Yields vary depending on the purity of starting materials and reaction scale.

Limitations and Optimization

  • The reaction times are relatively long (up to 20 hours), indicating the need for optimization in industrial settings.
  • Sensitivity to moisture and air requires careful handling.
  • Purification can be challenging due to close Rf values of by-products; gradient elution and multiple chromatography steps may be necessary.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The exact mechanisms are still under investigation but may involve the reduction of oxidative stress and inflammation in neuronal cells.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for synthesizing new drugs. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Material Science

The compound's unique chemical structure has potential applications in creating new materials with specific electronic or optical properties. Research in this area focuses on developing polymers or composites that incorporate this compound for enhanced performance.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several derivatives of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

In another study featured in Antibiotics, researchers tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ResearchInhibition of tumor growthInduces apoptosis in cancer cell lines
Antimicrobial DevelopmentEffective against bacterial and fungal pathogensComparable MICs to known antibiotics
NeuroprotectionPotential benefits in neurodegenerative diseasesReduces oxidative stress in neuronal cells
Material ScienceDevelopment of new materialsEnhanced electronic or optical properties possible

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The dichlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs like indapyrophenidone .
  • Backbone Flexibility : Unlike Yan7874, which incorporates a hydroxyl and imidazole ring, the target compound’s ketone group may reduce hydrogen-bonding capacity, affecting receptor binding .
  • Synthetic Accessibility: The trifluoroethanone analog (CAS 2091609-69-5) shares the dihydroindenyl motif but replaces dichlorophenyl with trifluoromethyl, simplifying synthesis via Friedel-Crafts acylation .

Physicochemical Properties

  • Molecular Weight : 333.20 g/mol (target compound) vs. 307.34 g/mol (indapyrophenidone) .
  • Polarity : The dihydroindenyloxy group introduces moderate polarity, but the dichlorophenyl moiety increases hydrophobicity (logP ~3.5 estimated), comparable to Yan7874 (logP ~4.1) .
  • Thermal Stability : Halogenated aryl ketones generally exhibit high thermal stability (>200°C), critical for industrial applications .

Biological Activity

1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a dichlorophenyl group and a dihydroindene moiety, suggests diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C17H14Cl2O2
  • CAS Number : 113093-57-5
  • Molecular Weight : 321.20 g/mol
  • Structure : The compound's structure includes a dichlorophenyl ring and a dihydroindene ether, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)10.0Inhibition of PI3K/Akt signaling pathway

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies using DPPH radical scavenging assays indicate that it effectively neutralizes free radicals.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Cancer Letters evaluated the efficacy of this compound against various cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls .
  • Research on Antioxidant Properties :
    Another study assessed the antioxidant capacity of the compound using liver homogenates from rats. Results indicated a significant reduction in malondialdehyde levels, suggesting effective lipid peroxidation inhibition .
  • Inflammation Model Study :
    A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly decreased TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one?

A Rh-catalyzed desilylative cyclocarbonylation method is a viable approach, as demonstrated for structurally related indenone derivatives. This involves reacting 1-aryl-2-(trimethylsilyl)acetylenes under water gas shift conditions to form the indenone core. Electron-withdrawing groups (e.g., chloro, acetyl) on the aromatic ring are tolerated, yielding regiospecific products . Alternative routes may involve coupling the dichlorophenyl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Data collection with a Bruker diffractometer (e.g., SMART/SAINT systems).
  • Structure solution via direct methods (SHELXS/SHELXD).
  • Refinement with SHELXL, accounting for twinning or high-resolution data .
  • Validation using ORTEP-3 for molecular graphics and structural accuracy .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Anticancer assays : Measure pyruvate kinase M2 (PKM2) activation using cell proliferation assays (e.g., MTT) in cancer cell lines, as seen in structurally similar dichlorophenyl derivatives .
  • Enzyme inhibition : Use fluorescence-based assays to study interactions with target enzymes (e.g., acetylcholinesterase), leveraging molecular docking predictions for target selection .

Q. Which analytical techniques confirm purity and structural integrity?

  • HPLC : Quantify purity using a C18 column with UV detection.
  • NMR : Analyze 1H^1H/13C^{13}C spectra for functional group verification (e.g., dichlorophenyl protons at δ 7.4–7.8 ppm).
  • Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS.

Advanced Research Questions

Q. How can computational methods predict its target interactions and mechanism?

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes like PKM2 or cytochrome P450. Focus on hydrogen bonding (e.g., indenone oxygen) and hydrophobic interactions with active sites .
  • Use MD simulations (AMBER/GROMACS) to assess binding stability over 100+ ns trajectories.

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Case example : If NMR suggests a planar conformation but X-ray shows torsional strain, re-analyze NMR data with DFT-calculated chemical shifts (Gaussian 09) to identify dynamic effects.
  • Cross-validate using variable-temperature NMR or synchrotron XRD for high-resolution data .

Q. What strategies optimize regiospecific synthesis with electron-withdrawing substituents?

  • Meta-substituents : Use Rh catalysts to direct cyclocarbonylation, avoiding methoxy groups that disrupt regiochemistry .
  • Ortho/para-directing groups : Employ Friedel-Crafts acylation for dichlorophenyl attachment, with AlCl₃ as a Lewis acid.

Q. How to address batch-to-batch variability in bioactivity data?

  • Purity checks : Quantify impurities via HPLC-MS; residual solvents (e.g., DCM) may inhibit enzyme activity.
  • Isomer analysis : Use chiral chromatography (e.g., Chiralpak AD-H) to detect stereochemical impurities.
  • Assay standardization : Normalize cell viability assays to internal controls (e.g., ATP levels) to minimize inter-experimental variability .

Q. What mechanistic insights explain contradictory reaction yields under varying conditions?

  • Electron-deficient substrates : Higher yields are observed with electron-withdrawing groups (e.g., -Cl, -CF₃) due to enhanced electrophilicity in Rh-catalyzed reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions for dichlorophenyl coupling.

Q. How to design high-throughput screening (HTS) pipelines for this compound?

  • Fragment-based screening : Use SPR (surface plasmon resonance) to identify binding fragments.
  • ADMET profiling : Assess solubility (LogP via shake-flask method) and metabolic stability (microsomal assays) early in development .

Data Contradiction Analysis

  • Conflicting bioactivity between studies : Differences may arise from assay conditions (e.g., serum concentration in cell cultures) or compound aggregation. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Divergent spectroscopic vs. computational results : Re-examine force field parameters in docking studies or consider protonation states (e.g., indenone oxygen at physiological pH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.